Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C10H15N3O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 5-amino-3-cyclopropyl-1H-pyrazole with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups, such as amides or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as amines or acids in the presence of catalysts like palladium on carbon (Pd/C) are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Amide or acid derivatives.
Scientific Research Applications
Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate: Similar structure but with a trifluoromethyl group instead of an amino group.
1H-Pyrazol-5-amine, 1-cyclopropyl-3-[1-methyl-1-(2H-1,2,3-triazol-2-yl)ethyl]: Contains a triazole ring in addition to the pyrazole ring.
Uniqueness
Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate is unique due to the presence of both an amino group and a cyclopropyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Formula
- Molecular Formula : C10H15N3O2
- Molecular Weight : Approximately 199.25 g/mol
The synthesis typically involves the reaction of ethyl bromoacetate with 5-amino-3-cyclopropyl-1H-pyrazole under basic conditions, often utilizing potassium carbonate in solvents like dimethylformamide (DMF) at elevated temperatures . This method allows for effective nucleophilic substitution, leading to the formation of the desired compound.
Biological Activity
This compound exhibits a range of biological activities, primarily attributed to its structural features that allow for interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties . It has been tested against various bacterial strains, showing effective inhibition:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
Escherichia coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Candida albicans | 0.039 mg/mL |
These findings suggest that this compound could be developed into a potent antimicrobial agent .
Anticancer Potential
In addition to its antimicrobial activity, preliminary studies have indicated potential anticancer properties . The compound has shown antiproliferative effects against various human tumor cell lines, with IC50 values ranging from nanomolar to micromolar concentrations . The mechanism appears to involve the inhibition of key enzymes involved in cancer cell proliferation.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function and thereby affecting metabolic pathways.
- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.
These interactions are facilitated by the compound's unique structural features, such as the presence of an amino group and the cyclopropyl moiety, which enhance its binding affinity .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Efficacy Study : A study conducted on various microbial strains demonstrated that the compound inhibited growth effectively, making it a candidate for further development as an antimicrobial agent .
- Anticancer Activity Assessment : Another research effort evaluated the anticancer potential of this compound against several human cancer cell lines, indicating significant cytotoxic effects at low concentrations .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 2-(5-amino-3-cyclopropylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-10(14)6-13-9(11)5-8(12-13)7-3-4-7/h5,7H,2-4,6,11H2,1H3 |
InChI Key |
ZJWAHWMOOZTVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C2CC2)N |
Origin of Product |
United States |
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